

L-Leucine-d10: A Technical Guide for Researchers

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An in-depth guide for researchers, scientists, and drug development professionals on the applications and methodologies related to **L-Leucine-d10**, a deuterated stable isotope of the essential amino acid **L-Leucine**.

L-Leucine-d10 is a non-radioactive, stable isotope-labeled form of L-Leucine where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, making it an invaluable tool in quantitative proteomics, metabolomics, and the study of protein kinetics. Its chemical properties are nearly identical to its natural counterpart, ensuring it is processed similarly by cellular machinery. This guide provides a comprehensive overview of **L-Leucine-d10**, including its physicochemical properties, key experimental protocols, and its role in significant biological pathways.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for **L-Leucine-d10**.



| Property | Value |
|----------------------|---|
| CAS Number | 106972-44-5[1][2] |
| Molecular Formula | C ₆ H ₃ D ₁₀ NO ₂ [1][2] |
| Molecular Weight | 141.23 g/mol [2][3] |
| Synonyms | L-Leucine-2,3,3,4,5,5,5,5',5',5'-d10, Leu-d10[1] |
| Purity | ≥98-99%[2][3] |
| Primary Applications | Internal standard for LC-MS/GC-MS, Metabolic labeling (e.g., SILAC), Protein turnover studies, Metabolomics[1][4] |
| Unlabeled CAS Number | 61-90-5[3] |

Experimental Protocols

L-Leucine-d10 is instrumental in a variety of experimental contexts. Below are detailed methodologies for its principal applications.

Use as an Internal Standard for LC-MS Quantification

L-Leucine-d10 is frequently used as an internal standard for the accurate quantification of L-Leucine in biological samples by liquid chromatography-mass spectrometry (LC-MS).[1] The principle of isotopic dilution, where a known amount of the labeled standard is added to the sample, corrects for variability during sample preparation and analysis.[1]

Methodology:

- Preparation of Standard Solutions:
 - Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine-d10 in ultrapure water.[1]
 - IS Working Solution (10 μg/mL): Dilute the IS stock solution with ultrapure water.[1]



- L-Leucine Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled L-Leucine in ultrapure water.[1]
- Calibration Standards: Prepare a series of calibration standards by spiking the unlabeled
 L-Leucine stock solution into a surrogate matrix (e.g., phosphate-buffered saline).[5]
- Sample Preparation (Protein Precipitation):
 - Pipette 100 μL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[1]
 - Add 10 μL of the L-Leucine-d10 IS working solution (10 μg/mL) to each tube.[1]
 - $\circ~$ To precipitate proteins, add 400 μL of ice-cold methanol or 10 μL of 30% sulfosalicylic acid.[1][6]
 - Vortex the mixture for 30 seconds.[1][6]
 - Incubate the samples at 4°C for 30 minutes.[1][6]
 - Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[1]
 - Transfer the supernatant to a clean tube for LC-MS analysis.[6]
- LC-MS/MS Analysis:
 - Chromatographic Separation: Employ a suitable HPLC column, such as a chiral column if distinguishing between D- and L-isomers is necessary, for separation.[5]
 - Mobile Phase: A common mobile phase combination is 0.1% formic acid in water (A) and
 0.1% formic acid in acetonitrile (B).[1]
 - Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[6] Monitor the specific precursor and product ion transitions for both L-Leucine and L-Leucine-d10.



Metabolic Labeling for Protein Turnover Analysis (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that uses metabolic incorporation of labeled amino acids to measure relative protein abundance.[7][8]

Methodology:

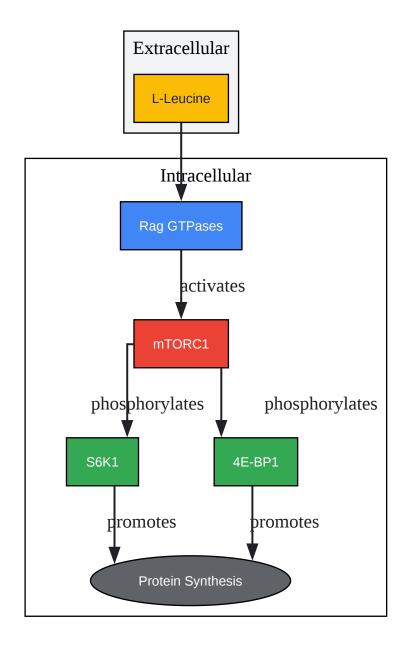
- Cell Culture and Labeling:
 - Culture two populations of cells in media that are identical except for the isotopic form of a specific amino acid (in this case, Leucine).[7][9]
 - "Light" Medium: Standard cell culture medium containing natural ("light") L-Leucine.
 - "Heavy" Medium: SILAC-specific medium deficient in L-Leucine, supplemented with L-Leucine-d10.[4]
 - Grow the cells for at least 5-6 cell doublings to ensure complete incorporation (>95%) of the respective amino acids into the proteome.[7][10]
- Experimental Treatment:
 - Apply the experimental condition (e.g., drug treatment) to one cell population, leaving the other as a control.[7]
- Sample Preparation and Analysis:
 - Harvest and lyse the "light" and "heavy" cell populations.[4]
 - Determine the protein concentration of each lysate (e.g., using a BCA assay).[4][10]
 - Mix equal amounts of protein from the "light" and "heavy" lysates.[4][7]
 - Digest the combined protein mixture into peptides using an enzyme such as trypsin.[4][7]



 Analyze the resulting peptide mixture by LC-MS/MS.[4][9] The mass difference between the "light" and "heavy" peptides allows for the relative quantification of proteins.

Signaling Pathways and Workflows L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][11][12] The activation of mTORC1 by Leucine leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein translation.[3]





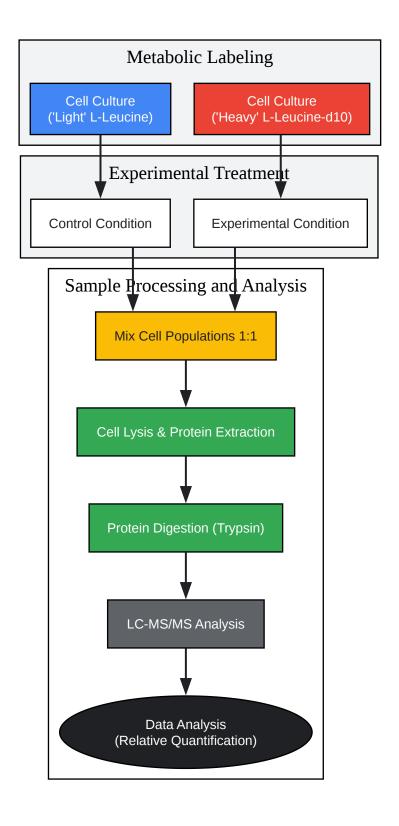
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Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Workflow for SILAC

The SILAC experimental workflow provides a robust method for comparative proteomics. The process involves metabolic labeling, sample mixing, and mass spectrometry analysis to determine relative protein abundance.[8][9]





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Caption: A typical experimental workflow for SILAC-based quantitative proteomics.



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